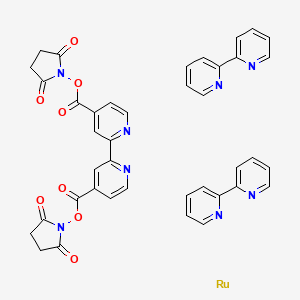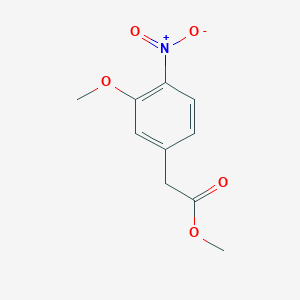
Methyl 2-(3-methoxy-4-nitrophenyl)acetate
Descripción general
Descripción
“Methyl 2-(3-methoxy-4-nitrophenyl)acetate” is a chemical compound with the molecular formula C10H11NO5 . It has a molecular weight of 225.2 . The IUPAC name for this compound is methyl (4-methoxy-3-nitrophenyl)acetate . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC1=C(C=C(C=C1)CC(=O)OC)N+[O-] . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the literature I have access to.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 2-(3-methoxy-4-nitrophenyl)acetate and its derivatives have been utilized in the synthesis of complex organic compounds. For instance, intermediates like 5-methoxy-2-nitrophenylacetic acid and Methyl (5-methoxy-2-nitrophenylacetyl)acetoacetate have been employed in the synthesis of Indole-2-acetic acid methyl esters, highlighting their importance in constructing heterocyclic compounds with potential biological activities (S. Modi, R. C. Oglesby, S. Archer, 2003).
Nonlinear Optical Properties
Research on hydrazones derived from similar nitrophenyl compounds has demonstrated significant nonlinear optical properties, indicating potential applications in optical devices such as limiters and switches. The study found that compounds like 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide showed promising optical power limiting behavior at specific wavelengths, suggesting the role of nitrophenyl derivatives in developing new materials for optical applications (K. Naseema et al., 2010).
Environmental Applications
The photoassisted Fenton reaction has been used for the complete oxidation of contaminants in water, demonstrating the utility of nitrophenyl derivatives in environmental chemistry. Studies involving compounds like Metolachlor, which shares structural similarities with this compound, have shown efficient mineralization of harmful substances, indicating the potential of nitrophenyl compounds in water treatment processes (J. Pignatello, Yunfu. Sun, 1995).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
Propiedades
IUPAC Name |
methyl 2-(3-methoxy-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9-5-7(6-10(12)16-2)3-4-8(9)11(13)14/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKMMODEJNGIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

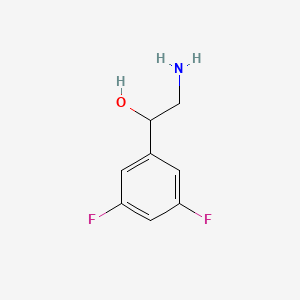

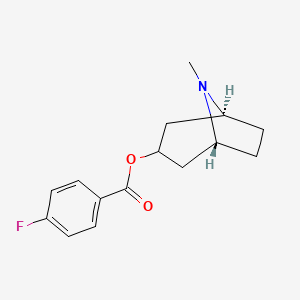

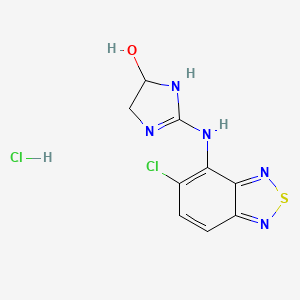
![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)
